

1-Phenylpropan-1-amine: A Technical Toxicological Assessment

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Compound of Interest

Compound Name: 1-Phenylpropan-1-amine

Cat. No.: B1219004

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Introduction

1-Phenylpropan-1-amine, a primary aromatic amine, is a compound with applications in chemical synthesis. Due to its structural similarity to other biologically active amines, a thorough understanding of its toxicological profile is essential for safe handling, risk assessment, and potential pharmaceutical development. This technical guide provides a comprehensive overview of the currently available toxicological data for **1-Phenylpropan-1-amine**, focusing on quantitative data, experimental methodologies, and potential mechanisms of toxicity.

Acute Toxicity

The acute toxicity of **1-Phenylpropan-1-amine** has been evaluated through oral administration in rodent models. The available data indicates that the substance is toxic if swallowed.

Table 1: Acute Oral Toxicity of **1-Phenylpropan-1-amine**

Species	Route	Endpoint	Value	Reference
Rat (Wistar)	Oral	LD50	> 200 - 2000 mg/kg bw	[1]
Guinea Pig	Oral	LDLo	300 mg/kg	

Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute oral toxicity study in rats was conducted following the OECD Guideline 423 (Acute Toxic Class Method). The key parameters of the protocol are as follows:

- **Test Animals:** Wistar rats, typically nulliparous and non-pregnant females, are used. Animals are fasted prior to administration of the test substance.
- **Administration:** The test substance is administered orally in a single dose via gavage.
- **Dosage:** A stepwise procedure is used with a starting dose and subsequent doses based on the observed toxicity.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days post-dosing.
- **Pathology:** A gross necropsy is performed on all animals at the end of the observation period.

Skin and Eye Irritation

Based on aggregated GHS classifications from multiple notifications to the ECHA C&L Inventory, **1-Phenylpropan-1-amine** is classified as a substance that causes severe skin burns and eye damage.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Skin and Eye Irritation Data for **1-Phenylpropan-1-amine**

Endpoint	Classification	Notes
Skin Corrosion/Irritation	Skin Corrosion 1B	Causes severe skin burns and eye damage. [2] [3]
Serious Eye Damage/Eye Irritation	Eye Damage 1	Causes serious eye damage. [2] [3]

Experimental Protocol: In Vivo Dermal and Eye Irritation (General OECD Guidelines)

While specific study reports for **1-Phenylpropan-1-amine** are not publicly available, the general methodology for such tests is outlined in OECD guidelines.

- **Dermal Irritation/Corrosion (OECD 404):** A single dose of the test substance is applied to a small area of the skin of a test animal (typically an albino rabbit). The site is observed for erythema and edema at specified intervals.
- **Acute Eye Irritation/Corrosion (OECD 405):** A single dose of the test substance is applied to the conjunctival sac of one eye of a test animal (typically an albino rabbit). The eye is observed for effects on the cornea, iris, and conjunctiva at specified intervals.

Other Toxicological Endpoints

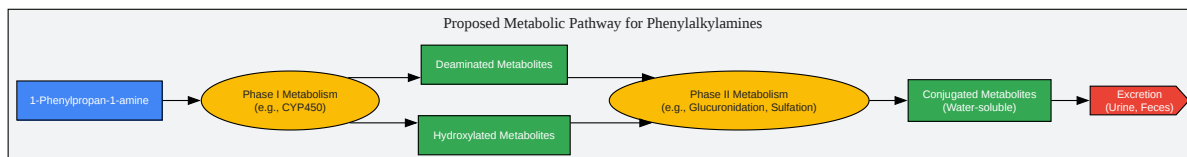
Comprehensive data for other toxicological endpoints for **1-Phenylpropan-1-amine** is limited in the public domain. The following table summarizes the available information.

Table 3: Summary of Other Toxicological Data for **1-Phenylpropan-1-amine**

Toxicological Endpoint	Findings	Reference
Dermal Toxicity (Acute)	No data available	[1]
Inhalation Toxicity (Acute)	No data available	[1]
Repeat-Dose Toxicity	No data available	
Reproductive & Developmental Toxicity	No data available	
Carcinogenicity	No data available	[1]
Genotoxicity (Mutagenicity)	No data available	[1]

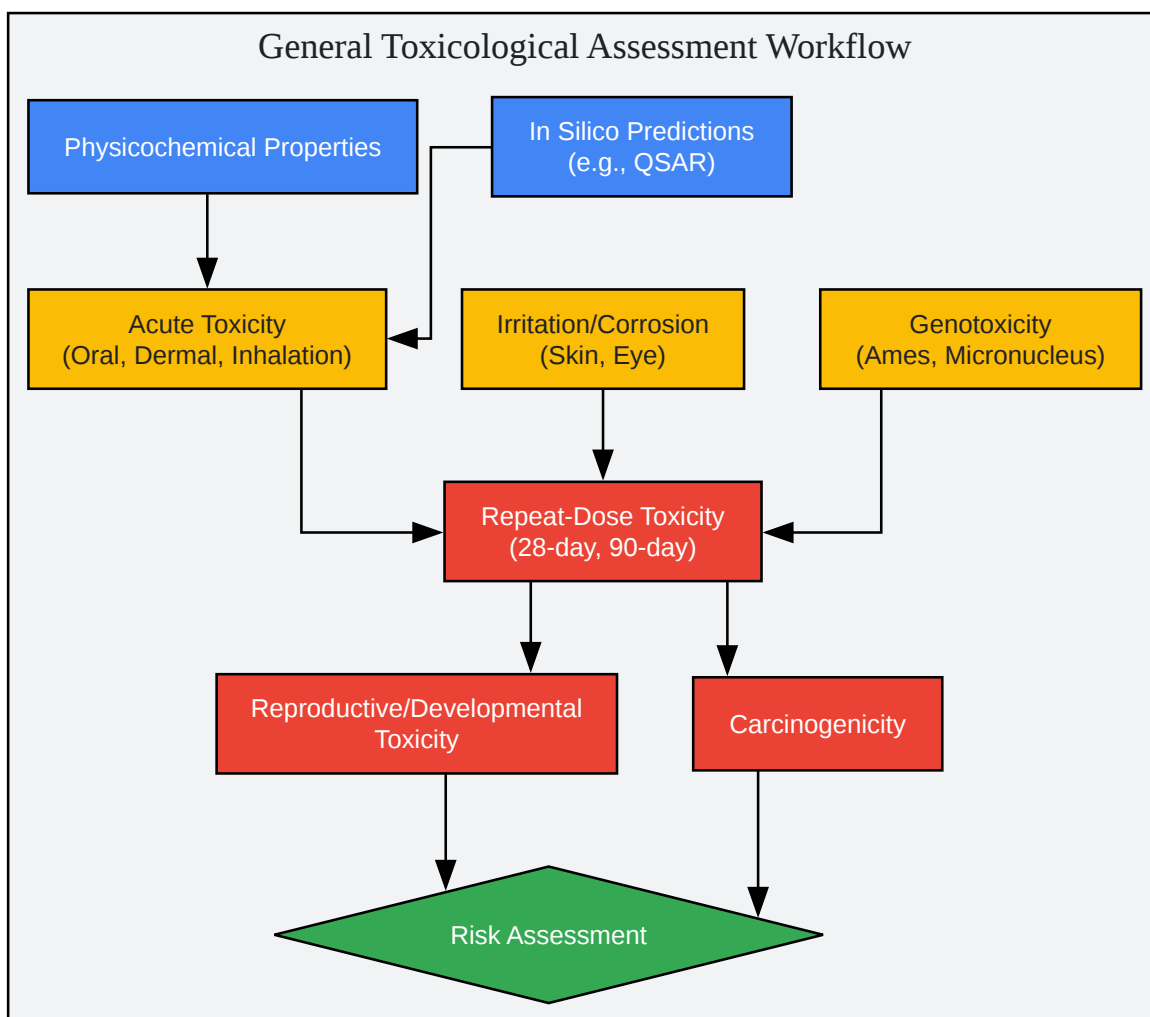
Proposed Metabolic Pathway and Toxicological Assessment Workflow

To provide a conceptual framework in the absence of specific data for **1-Phenylpropan-1-amine**, the following diagrams illustrate a potential metabolic pathway for phenylalkylamines and a general workflow for toxicological assessment.



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Caption: A generalized metabolic pathway for phenylalkylamines.



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Caption: A tiered workflow for toxicological assessment.

Conclusion and Data Gaps

The available toxicological data for **1-Phenylpropan-1-amine** primarily indicates acute oral toxicity and a high potential for skin and eye damage. However, a significant lack of data exists for other critical endpoints, including repeat-dose toxicity, reproductive and developmental toxicity, carcinogenicity, and genotoxicity. To perform a comprehensive risk assessment and to fully understand the toxicological profile of this compound, further studies addressing these data gaps are essential. The provided experimental protocols and workflows offer a foundational approach for conducting such necessary investigations. Researchers and drug development professionals should exercise caution when handling this substance and consider the need for further testing based on their specific applications.

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